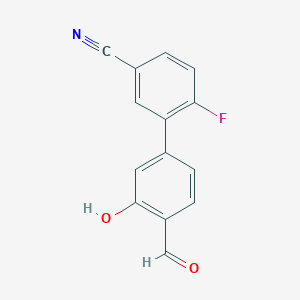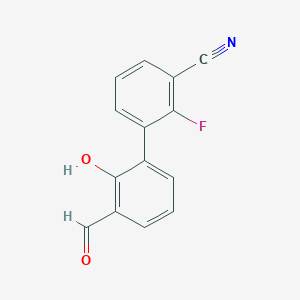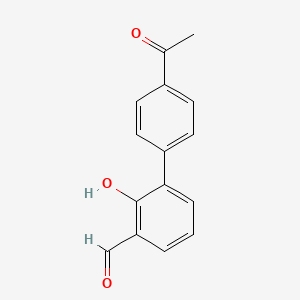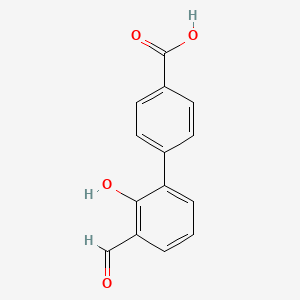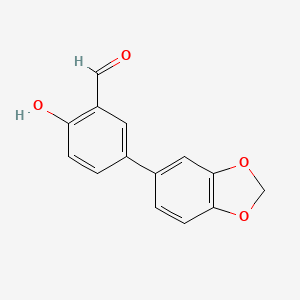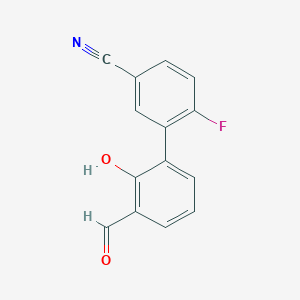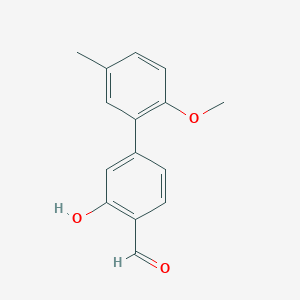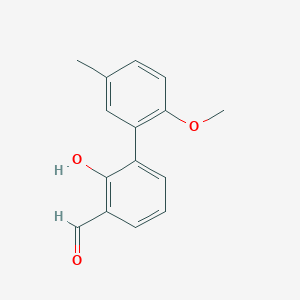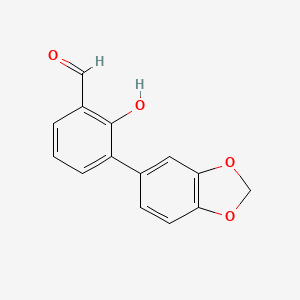
2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% (2F6MDP) is a phenolic compound that is widely used in research laboratories for its variety of applications. It is a derivative of the phenol group and contains a 3,4-methylenedioxyphenyl group. It is a white crystalline solid with a melting point of 163-165°C and a boiling point of 302°C. It is water-soluble and has a low toxicity.
Applications De Recherche Scientifique
2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% has a variety of applications in scientific research. It is used as a starting material for the synthesis of other compounds, such as 2-formyl-6-(3,4-methylenedioxyphenyl)-2-hydroxy-4-methyl-phenol, which is used as an inhibitor of cyclooxygenase-2 (COX-2). 2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% is also used in the synthesis of 2-formyl-6-(3,4-methylenedioxyphenyl)-2-hydroxy-4-methoxy-phenol, which is used as an inhibitor of inducible nitric oxide synthase (iNOS).
Mécanisme D'action
2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that regulate inflammation and pain. iNOS is an enzyme involved in the production of nitric oxide, which is a molecule involved in many physiological processes, including inflammation, blood pressure regulation, and neurotransmission.
Biochemical and Physiological Effects
2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases. In addition, 2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% has been shown to inhibit the growth of some cancer cell lines, suggesting that it may be useful as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% is a relatively inexpensive compound that is widely available and easy to synthesize. It is also relatively non-toxic and has a low melting point, making it suitable for use in laboratory experiments. However, the compound has not been extensively studied, so its effects on humans are not yet known.
Orientations Futures
Further research is needed to determine the exact mechanism of action of 2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% and to assess its potential therapeutic applications. Studies should be conducted to determine the effects of 2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% on humans and to assess its safety and efficacy in treating various diseases. Additionally, research should be conducted to determine the potential synergistic effects of 2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% with other compounds. Finally, studies should be conducted to investigate the potential use of 2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% in the development of new drugs.
Méthodes De Synthèse
2-Formyl-6-(3,4-methylenedioxyphenyl)phenol, 95% can be synthesized in a two-step process. In the first step, 3,4-methylenedioxyphenylacetone is reacted with formaldehyde in the presence of sodium hydroxide to form 2-formyl-6-(3,4-methylenedioxyphenyl)phenol. In the second step, the product is purified by recrystallisation.
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-7-10-2-1-3-11(14(10)16)9-4-5-12-13(6-9)18-8-17-12/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEKMMXNVRIYAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CC(=C3O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(3,4-methylenedioxyphenyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




